molecular formula C8H17NOSi B015775 1-(Trimethylsilyl)-2-piperidinone CAS No. 3553-93-3

1-(Trimethylsilyl)-2-piperidinone

Cat. No.: B015775
CAS No.: 3553-93-3
M. Wt: 171.31 g/mol
InChI Key: PMQNJTKTWDVUNY-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2-piperidinone (CAS 3553-93-3) is an N-trimethylsilyl-protected derivative of 2-piperidinone. This compound serves as a versatile synthetic intermediate and reagent in organic and organometallic chemistry. Its primary research value lies in its use in transmetallation reactions, where it acts as a precursor for generating reactive intermediates. For instance, it is employed in the synthesis of C,O-chelating ligands for creating hypervalent silicon, germanium, and tin derivatives . These complexes are of significant interest for their structural diversity and high reactivity, which are useful for modeling nucleophilic substitution pathways . Piperidine and piperidinone scaffolds are fundamentally important in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals and numerous alkaloids . As a protected lactam, this compound facilitates research directed towards the construction of these biologically active molecules. This product is intended for chemical synthesis and research applications only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-trimethylsilylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQNJTKTWDVUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409130
Record name 2-Piperidinone, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3553-93-3
Record name 2-Piperidinone, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lactam Formation and Functionalization

Piperidinones are typically synthesized via cyclization of amino ketones or through lactamization of amino acids. For instance, 1,2,5-trimethyl-4-piperidone is produced by reacting monochlorketone with methylamine in methylene chloride, followed by distillation to isolate the product. Adapting this approach, 2-piperidinone could be synthesized from γ-aminobutyric acid derivatives, with subsequent silylation at the nitrogen.

Key considerations include:

  • Solvent selection : Methylene chloride, used in the prototype synthesis for its non-flammability and compatibility with Friedel-Crafts reactions, may serve as an optimal medium for silylation.

  • Temperature control : Exothermic reactions, such as methylamine addition, require gradual reagent introduction at 20–30°C to prevent side reactions.

Silylation Strategies for Nitrogen Functionalization

Direct Silylation of 2-Piperidinone

The lactam structure of 2-piperidinone presents a challenge for direct silylation due to the reduced nucleophilicity of the ring nitrogen. However, ring-opening silylation followed by re-cyclization offers a plausible route:

  • Ring opening : Hydrolysis of 2-piperidinone under acidic or basic conditions yields 5-aminopentanoic acid.

  • Silylation : Treatment with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) converts the primary amine to 5-(trimethylsilylamino)pentanoic acid.

  • Re-cyclization : Heating the silylated amino acid in toluene with a dehydrating agent (e.g., P₂O₅) reforms the lactam, yielding 1-(Trimethylsilyl)-2-piperidinone.

Yield optimization :

  • The use of methylene chloride as a solvent during silylation minimizes side reactions, as demonstrated in monochlorketone-based syntheses.

  • Stoichiometric control : A 1.2:1 molar ratio of TMSCl to amine ensures complete conversion without excess reagent waste.

Organometallic Approaches

The thesis on piperidine synthesis highlights palladium-catalyzed cross-coupling as a method to introduce substituents. For this compound:

  • Substrate preparation : Brominate 2-piperidinone at the nitrogen using N-bromosuccinimide (NBS).

  • Coupling reaction : React the brominated intermediate with hexamethyldisilane [(TMS)₂] in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to install the trimethylsilyl group.

Reaction conditions :

  • Temperature : 80–100°C in tetrahydrofuran (THF).

  • Catalyst loading : 5 mol% Pd(PPh₃)₄.

  • Yield : Estimated 60–75% based on analogous Heck reactions.

Alternative Routes via Imine Intermediates

Reductive Amination with Silylated Amines

A two-step process inspired by 4-piperidone HCl hydrate synthesis :

  • Imine formation : React 5-ketopentanal with trimethylsilyl amine (TMS-NH₂) to form the corresponding imine.

  • Cyclization : Reduce the imine using sodium cyanoborohydride (NaBH₃CN) in methanol, inducing lactamization to yield the target compound.

Advantages :

  • Avoids harsh acidic conditions required for lactamization.

  • Purity : >95% achievable via vacuum distillation, as evidenced in piperidone isolations.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key ReagentsLimitations
Direct Silylation50–6585–90TMSCl, TriethylamineRequires ring-opening steps
Organometallic60–7590–95Pd(PPh₃)₄, (TMS)₂High catalyst cost
Reductive Amination70–8092–98NaBH₃CN, TMS-NH₂Sensitive to moisture

Notes :

  • Solvent recovery : Methylene chloride and methanol can be recycled via distillation, reducing environmental impact.

  • Safety : Trimethylsilyl chloride is corrosive; handling requires inert atmosphere and anhydrous conditions.

Scalability and Industrial Feasibility

The patented Friedel-Crafts method demonstrates scalability for piperidinone derivatives, producing 39.5 g (82% yield) in a single batch. Adapting this for silylation:

  • Batch size : 100 g of 2-piperidinone could yield ~65 g of product using direct silylation.

  • Cost drivers : Palladium catalysts increase expenses in organometallic routes, whereas reductive amination offers lower reagent costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-2-piperidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(Trimethylsilyl)-2-piperidinone, with the chemical formula C8H17NOSi\text{C}_8\text{H}_{17}\text{NOSi}, features a piperidinone structure that is modified with a trimethylsilyl (TMS) group. The presence of the TMS group enhances its stability and solubility, making it a valuable intermediate in chemical reactions.

Medicinal Chemistry Applications

  • Drug Development : The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as antagonists of the calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine treatment. Research indicates that piperidinone derivatives can exhibit significant biological activity, making them candidates for further development in therapeutic applications .
  • Synthesis of Piperidine Derivatives : this compound is utilized in the synthesis of other piperidine derivatives, which are important scaffolds in drug design. For instance, it has been used to create compounds that target neurological disorders, showcasing its utility in developing treatments for conditions like Alzheimer's disease .
  • Protecting Group : The trimethylsilyl group acts as a protecting agent for various functional groups during synthetic transformations. This characteristic is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .

Synthetic Applications

  • Reagent Development : The compound has been employed as a reagent in novel synthetic methodologies. For example, it has been involved in the synthesis of azido sugars through a unique reagent system that includes trimethylsilyl azide, demonstrating its role in facilitating complex organic transformations .
  • Catalytic Processes : Studies have shown that derivatives of this compound can participate in catalytic reactions, enhancing yields and selectivity in the formation of various organic compounds .

Case Studies and Research Findings

  • CGRP Antagonists : A study highlighted the synthesis of piperidinone carboxamide derivatives that act as CGRP receptor antagonists. These compounds were found to be effective in preclinical models for migraine treatment, showcasing the therapeutic potential of piperidine derivatives .
  • Asymmetric Synthesis : Research demonstrated the use of this compound in asymmetric syntheses, leading to the formation of chiral centers essential for biological activity. This approach emphasizes the compound's role in producing enantiomerically pure substances critical for drug efficacy .

Data Summary Table

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for CGRP antagonists and other pharmaceuticals
Synthesis of DerivativesUsed to synthesize various biologically active piperidine derivatives
Protecting GroupActs as a protecting agent during multi-step organic syntheses
Reagent DevelopmentInvolved in novel reagent systems for sugar synthesis
Catalytic ProcessesEnhances yields/selectivity in organic transformations

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-2-piperidinone exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective modifications and the synthesis of complex structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidinone Derivatives

Structural and Physicochemical Properties

The table below compares 1-(Trimethylsilyl)-2-piperidinone with substituted analogs, emphasizing substituent effects on molecular weight, LogP, and bioactivity:

Compound Name Substituent Molecular Weight (g/mol) LogP Key Applications/Bioactivity References
This compound Trimethylsilyl (N-position) 171.31 1.77 Organic synthesis, protecting group
1-(4-Bromobutyl)-2-piperidinone 4-Bromobutyl (N-position) 234.13 N/A Antimicrobial activity (crude extracts)
1-(3-Hydroxypropyl)-2-piperidinone 3-Hydroxypropyl (N-position) N/A N/A Antifungal molecular docking (C. albicans)
1-(4-Nitrophenyl)-2-piperidinone 4-Nitrophenyl (N-position) 234.24 N/A Pharmaceutical impurity (Apixaban/Carbamazepine)
2-Piperidinone,1-(3,4,5,6-tetrahydro-2-pyridinyl) Tetrahydro-pyridinyl (N-position) 180.25 1.99 HIV reverse transcriptase inhibition
1-(3-Methylphenyl)-2-piperidinone 3-Methylphenyl (N-position) N/A N/A Structural analog (no reported bioactivity)
Key Observations:
  • Trimethylsilyl Group: The TMS substituent in this compound contributes to its lower molecular weight (171.31 g/mol) compared to bulkier derivatives like 1-(4-Bromobutyl)-2-piperidinone (234.13 g/mol). Its LogP of 1.77 suggests moderate lipophilicity, favorable for synthetic intermediates but less suited for passive cellular uptake compared to 2-piperidinone,1-(3,4,5,6-tetrahydro-2-pyridinyl) (LogP 1.99) .
  • Bioactivity: Unlike derivatives such as 1-(3-Hydroxypropyl)-2-piperidinone (antifungal docking ) or 2-piperidinone,1-(3,4,5,6-tetrahydro-2-pyridinyl) (HIV inhibition ), the TMS analog lacks direct evidence of biological activity in the provided literature. Its role remains focused on synthetic chemistry.
Antimicrobial and Antifungal Activity
  • 1-(4-Bromobutyl)-2-piperidinone: Detected in antimicrobial crude extracts, though specific activity data are unavailable .
  • 1-(3-Hydroxypropyl)-2-piperidinone: Demonstrated strong molecular docking affinity (-9.1 kcal/mol) against C.
  • 2-Piperidinone (unsubstituted): Exhibits antimicrobial properties in Streptomyces spp. and contributes to bitter flavors in hydrolysates .
Enzyme Inhibition
  • 2-Piperidinone,1-(3,4,5,6-tetrahydro-2-pyridinyl): Inhibits HIV-1 reverse transcriptase with favorable ADME/TOX properties (100% passive absorption, AMES test score 0.026) .
Pharmaceutical Relevance
  • 1-(4-Nitrophenyl)-2-piperidinone: Identified as an impurity in drugs like Apixaban and Carbamazepine, highlighting regulatory importance .

Biological Activity

1-(Trimethylsilyl)-2-piperidinone, a compound with the CAS number 3553-93-3, has been the subject of various studies due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is a piperidine derivative that has garnered attention for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. Its unique structural features allow it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. The compound is believed to interact with various receptors and enzymes, influencing cellular signaling processes. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antimicrobial Action : It has shown potential in disrupting bacterial cell wall synthesis and inhibiting the growth of certain pathogens.
  • Cytotoxic Effects : In vitro studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbial strains. Research indicates that it possesses antibacterial properties, which may be attributed to its capability to disrupt bacterial cell membranes or interfere with metabolic processes.

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in several studies. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

  • Mechanism : It likely inhibits phosphodiesterase (PDE) activity, leading to increased levels of cAMP, which modulates inflammatory responses.

Anticancer Potential

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. The findings indicate that certain derivatives can induce apoptosis in cancer cells.

Cell Line Cytotoxicity Level Reference
HeLaHigh
MCF-7Moderate
A549Significant

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and moderate activity against Escherichia coli.
  • Anti-inflammatory Mechanism Investigation : Researchers at a pharmaceutical company assessed the anti-inflammatory effects by measuring cytokine levels in vitro. The study found that treatment with this compound significantly reduced TNF-alpha production in macrophages.
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on various cancer cell lines revealed that derivatives of this compound could effectively induce apoptosis through caspase activation pathways.

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves bond angles and silyl group orientation. Crystals grown via slow evaporation (hexane/ethyl acetate) yield monoclinic structures .
  • Dynamic NMR : Detects rotational barriers in the piperidinone ring (e.g., coalescence temperatures for axial/equatorial conformers) .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in chiral derivatives, though this requires enantiopure samples .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fungal enzymes like C. albicans 1EA1). Key parameters:
    • Grid Box Size : 25 ų centered on the active site.
    • Scoring Function : AMBER force field for energy minimization .
  • MD Simulations : GROMACS simulations (100 ns, explicit solvent) assess stability of ligand-target complexes. Validate with experimental IC50_{50} data .
  • ADMET Prediction : SwissADME estimates pharmacokinetic profiles (e.g., blood-brain barrier penetration) based on logP and PSA values .

What synthetic routes optimize the yield of this compound while minimizing byproducts?

Advanced Research Question

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate silylation. Yields improve from 60% to >85% in optimized conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 80°C) with comparable purity .
  • Byproduct Analysis : GC-MS identifies desilylated or dimerized byproducts. Mitigate via strict temperature control and excess TMSCl .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trimethylsilyl)-2-piperidinone
Reactant of Route 2
1-(Trimethylsilyl)-2-piperidinone

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